molecular formula C12H12N2O3S B2400204 Ethyl 2-(furan-2-yl)-4-methyl-6-sulfanylpyrimidine-5-carboxylate CAS No. 949226-41-9

Ethyl 2-(furan-2-yl)-4-methyl-6-sulfanylpyrimidine-5-carboxylate

Cat. No.: B2400204
CAS No.: 949226-41-9
M. Wt: 264.3
InChI Key: FMHLPYYRVPSAPM-UHFFFAOYSA-N
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Description

Ethyl 2-(furan-2-yl)-4-methyl-6-sulfanylpyrimidine-5-carboxylate is a heterocyclic compound that features a furan ring, a pyrimidine ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(furan-2-yl)-4-methyl-6-sulfanylpyrimidine-5-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe sulfanyl group is often introduced via nucleophilic substitution reactions using thiol-containing compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(furan-2-yl)-4-methyl-6-sulfanylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism by which Ethyl 2-(furan-2-yl)-4-methyl-6-sulfanylpyrimidine-5-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The furan and pyrimidine rings can form hydrogen bonds and π-π interactions with active sites, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Ethyl 2-(furan-2-yl)-4-methyl-6-sulfanylpyrimidine-5-carboxylate include:

Uniqueness

What sets this compound apart is its unique combination of a furan ring, a pyrimidine ring, and a sulfanyl group. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and interact with biological targets highlights its potential in research and industry .

Properties

IUPAC Name

ethyl 2-(furan-2-yl)-6-methyl-4-sulfanylidene-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-3-16-12(15)9-7(2)13-10(14-11(9)18)8-5-4-6-17-8/h4-6H,3H2,1-2H3,(H,13,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHLPYYRVPSAPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=NC1=S)C2=CC=CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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